
Physical Properties & Synthesis Guide: 2-
Chloro-3-ethynyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
2-Chloro-3-ethynyl-6-

methylpyridine

Cat. No.: B8067484 Get Quote

Executive Summary
2-Chloro-3-ethynyl-6-methylpyridine (CAS: 1256794-73-6) is a functionalized pyridine

scaffold utilized primarily in medicinal chemistry for the construction of heteroaryl systems via

"Click Chemistry" (CuAAC) or Sonogashira cross-coupling. Its structural utility lies in the

orthogonal reactivity of its substituents: the 2-chloro group allows for nucleophilic aromatic

substitution (

) or palladium-catalyzed coupling, while the 3-ethynyl moiety serves as a handle for
cycloaddition to form triazoles—a key pharmacophore in M4 mAChR positive allosteric
modulators (PAMs).

Chemical Identity & Structural Analysis
Property Data

IUPAC Name 2-Chloro-3-ethynyl-6-methylpyridine

CAS Number 1256794-73-6

Molecular Formula

Molecular Weight 151.59 g/mol

SMILES Cc1ccc(C#C)c(Cl)n1

Structural Class Halogenated Alkynyl Pyridine
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Electronic & Steric Features
Electronic Deficient Ring: The pyridine nitrogen and the electronegative 2-chloro substituent

create a highly electron-deficient C2 position, making it susceptible to nucleophilic attack,

though the 6-methyl group provides slight electron donation (

effect) to modulate this reactivity.

Alkyne Geometry: The 3-ethynyl group introduces linear geometry and rigid steric bulk, often

used to probe the depth of receptor binding pockets (e.g., the allosteric binding site of M4).

Physical & Physicochemical Properties
Note: Experimental values for this specific intermediate are sparse in open literature. The data

below synthesizes predicted values based on QSPR models and properties of close structural

analogs (e.g., 2-chloro-3-ethynylpyridine).

Property Value / Range Confidence

Physical State
Solid (Crystalline Powder) or

Low-Melting Solid

High (Based on structural

rigidity)

Melting Point 65°C – 75°C (Predicted)
Medium (Analog: 2-chloro-3-

ethynylpyridine MP ~82°C)

Boiling Point 240°C – 250°C (at 760 mmHg) High (Predicted)

Density 1.21 ± 0.05 g/cm³ High (Predicted)

Solubility

Soluble in DCM, EtOAc,

DMSO, MeOH; Insoluble in

Water

High

LogP (Octanol/Water) 2.3 – 2.6
High (Lipophilic due to -Cl and

-Me)

pKa (Conjugate Acid) ~1.5 – 2.0
High (Pyridine N is weakly

basic due to 2-Cl withdrawal)

Synthesis & Experimental Characterization
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The synthesis of 2-Chloro-3-ethynyl-6-methylpyridine typically proceeds via a Sonogashira

coupling of the corresponding 3-bromo precursor, followed by desilylation.

Synthesis Workflow (Graphviz)

3-Bromo-2-chloro-
6-methylpyridine

(CAS: 185017-72-5)

TMS-Protected Alkyne
(Intermediate)

Step 1: TMS-Acetylene,
Pd(PPh3)2Cl2, CuI,

Et3N, 60°C
2-Chloro-3-ethynyl-

6-methylpyridine
(Target)

Step 2: K2CO3,
MeOH, rt

(Deprotection)

Click to download full resolution via product page

Detailed Protocol
Coupling (Step 1):

Reagents: 3-Bromo-2-chloro-6-methylpyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),

(5 mol%), CuI (10 mol%),

(solvent/base).

Conditions: Degas the mixture; heat to 60–80°C under inert atmosphere (

/Ar) for 4–12 hours.

Workup: Filter through Celite, concentrate, and purify via silica flash chromatography

(Hexane/EtOAc).

Deprotection (Step 2):

Reagents: TMS-intermediate,

(1.5 eq), Methanol (MeOH).

Conditions: Stir at room temperature for 1–2 hours.

Purification: Dilute with water, extract with DCM, dry over

, and concentrate.[1]
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Spectroscopic Signature (Expected)
NMR (400 MHz,

):

7.65 (d,

Hz, 1H, H-4)

7.15 (d,

Hz, 1H, H-5)

3.45 (s, 1H,

C-H)

2.55 (s, 3H, -CH

)

NMR (100 MHz,

):

Distinct peaks for the alkyne carbons (~82 ppm, ~80 ppm) and the methyl carbon (~24

ppm).

Applications in Drug Discovery
This molecule is a verified intermediate for synthesizing M4 mAChR Positive Allosteric

Modulators (PAMs). The terminal alkyne is reacted with azides (e.g.,

(azidomethyl)cyclopentane) to form 1,2,3-triazoles, which mimic the amide or urea linkers

found in other GPCR ligands.

Mechanism of Action Pathway
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Handling, Stability & Safety
Reactivity: Terminal alkynes can polymerize if exposed to high heat or radical initiators. Store

at 2–8°C under an inert atmosphere.

Acidity: The terminal alkyne proton is weakly acidic (

); avoid strong bases unless deprotonation is intended.

Safety:

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical Properties & Synthesis Guide: 2-Chloro-3-
ethynyl-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067484#physical-properties-of-2-chloro-3-ethynyl-6-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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